

# 1,4-Diphenylbutane-d4 CAS number and identification

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## Compound of Interest

Compound Name: 1,4-Diphenylbutane-d4

Cat. No.: B15559447

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## Technical Guide: 1,4-Diphenylbutane-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1,4-Diphenylbutane-d4**, a deuterated internal standard crucial for quantitative analytical studies. This document details its identification, physicochemical properties, and application in experimental workflows.

## Core Identification and Properties

**1,4-Diphenylbutane-d4** is the deuterium-labeled version of 1,4-Diphenylbutane. The incorporation of four deuterium atoms at the 1 and 4 positions of the butane chain results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based analyses.

Table 1: Compound Identification

Identifier	Value
Chemical Name	Benzene, 1,1'-(1,4-butanediyl-1,1,4,4-d4)bis-
CAS Number	220332-28-5
Molecular Formula	C <sub>16</sub> H <sub>14</sub> D <sub>4</sub>
Molecular Weight	214.34 g/mol
Unlabeled CAS No.	1083-56-3

Table 2: Physicochemical Data

Property	Value
Appearance	White to Off-White Solid
Melting Point	52-53°C (for unlabeled)
Boiling Point	122-128°C at 2 mmHg (for unlabeled)
Solubility	Chloroform (Slightly), DMSO (Slightly)

## Analytical Applications

**1,4-Diphenylbutane-d4** is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, ensuring accurate quantification.

## Experimental Protocols

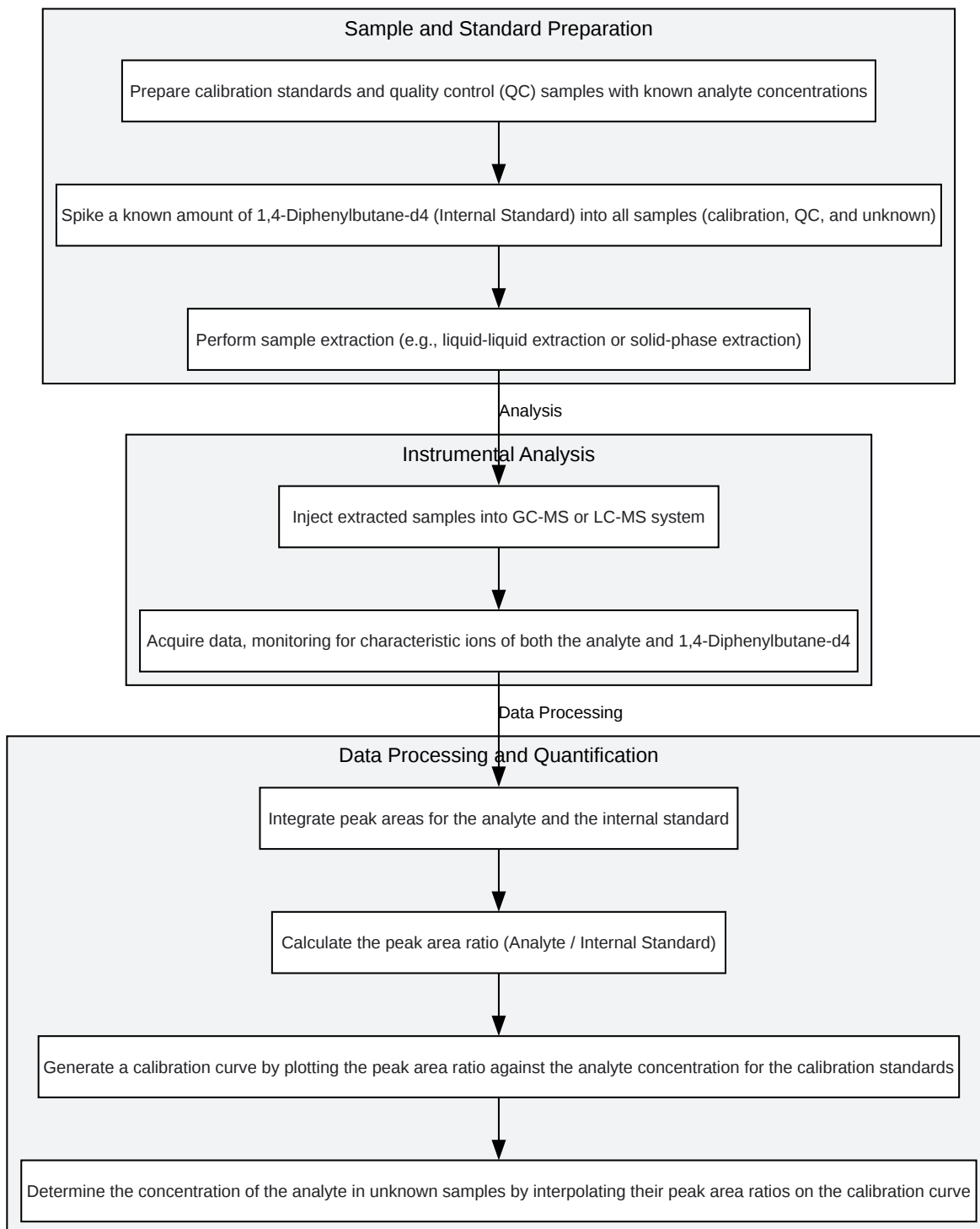
### Synthesis of 1,4-Diphenylbutane-d4

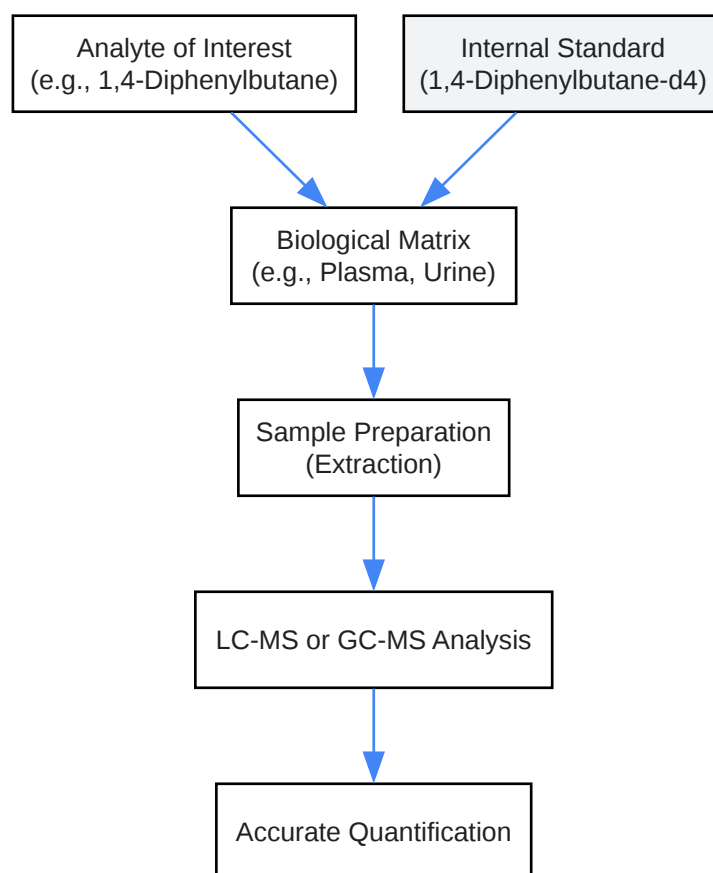
While a specific detailed protocol for the synthesis of **1,4-Diphenylbutane-d4** is not readily available in the searched literature, a general approach involves the reduction of a suitable precursor with a deuterium source. A plausible synthetic route could be the reduction of 1,4-

diphenyl-1,4-butanedione with a deuterated reducing agent like sodium borodeuteride ( $\text{NaBD}_4$ ), followed by dehydroxylation.

General Experimental Workflow for Bioanalytical Quantification using **1,4-Diphenylbutane-d4** as an Internal Standard

The following diagram outlines a typical workflow for the quantification of an analyte in a biological matrix using **1,4-Diphenylbutane-d4** as an internal standard.





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